molecular formula C17H18N4O5 B1198273 Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate

Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate

Cat. No.: B1198273
M. Wt: 358.3 g/mol
InChI Key: LYFZEFDZKPJBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SDZ-202 791 S(+) is a dihydropyridine-type compound known for its role as a voltage-sensitive L-type calcium channel blocker. It is a stereoisomer of SDZ-202 791 R(-), and both compounds are used in various scientific research applications due to their unique properties .

Preparation Methods

The synthesis of SDZ-202 791 S(+) involves several steps, including the formation of the dihydropyridine ring and the introduction of specific functional groups. The synthetic route typically includes the following steps:

    Formation of the dihydropyridine ring: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of functional groups: Specific functional groups are introduced to the dihydropyridine ring to achieve the desired chemical structure.

Industrial production methods for SDZ-202 791 S(+) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

SDZ-202 791 S(+) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SDZ-202 791 S(+) has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of dihydropyridine-type calcium channel blockers.

    Biology: The compound is used to investigate the role of calcium channels in various biological processes, including muscle contraction and neurotransmitter release.

    Medicine: SDZ-202 791 S(+) is studied for its potential therapeutic applications in treating conditions related to calcium channel dysfunction, such as hypertension and cardiac arrhythmias.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

SDZ-202 791 S(+) exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. By inhibiting these channels, the compound reduces intracellular calcium levels, leading to various physiological effects. The molecular targets of SDZ-202 791 S(+) include the alpha-1 subunit of the L-type calcium channel, and the pathways involved include the modulation of calcium signaling and the regulation of muscle contraction .

Comparison with Similar Compounds

SDZ-202 791 S(+) is similar to other dihydropyridine-type calcium channel blockers, such as nifedipine and amlodipine. it has unique properties that distinguish it from these compounds:

Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.

Properties

IUPAC Name

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c1-8(2)25-17(22)13-9(3)18-10(4)16(21(23)24)14(13)11-6-5-7-12-15(11)20-26-19-12/h5-8,14,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFZEFDZKPJBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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